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Compound of Interest

2,5-Dichloro-6-methoxy-4-
Compound Name:
methylnicotinonitrile

Cat. No.: B1424145

An In-depth Technical Guide to 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile: A Core
Heterocyclic Building Block

This guide provides a detailed technical overview of 2,5-Dichloro-6-methoxy-4-
methylnicotinonitrile (CAS No. 886047-45-6), a specialized heterocyclic intermediate.
Designed for researchers and professionals in drug development, this document moves
beyond simple data recitation to explore the compound's chemical logic, its place in synthetic
strategy, and its potential applications in medicinal chemistry. While this molecule is a niche
commercial product for which extensive public experimental data is limited, this guide
synthesizes available information with established chemical principles to provide a robust
working profile.

Core Molecular Profile and Physicochemical
Properties

2,5-Dichloro-6-methoxy-4-methylnicotinonitrile is a polysubstituted pyridine derivative. The
pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to engage in
hydrogen bonding and its metabolic stability. The specific arrangement of chloro, methoxy,
methyl, and nitrile functional groups on this core makes it a versatile precursor for constructing
more complex molecular architectures.
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The nitrile group is a particularly useful functional handle. It is a bioisostere for carbonyl groups,
can act as a hydrogen bond acceptor, and can be chemically transformed into other critical
functionalities such as amines, amides, or tetrazoles, providing a gateway to diverse chemical
space. The two chlorine atoms offer distinct opportunities for regioselective nucleophilic
aromatic substitution (SNAr) reactions, a cornerstone of modern pharmaceutical synthesis.

Key Identifiers and Properties

The fundamental properties of the molecule are summarized below. It is important to note that
while identifiers and molecular formula are definitive, most physical properties are
computationally predicted, as verified experimental data is not widely published.

Property Value Source

2,5-dichloro-6-methoxy-4-
IUPAC Name . o [1][2]
methylpyridine-3-carbonitrile

CAS Number 886047-45-6 [11[3]
Molecular Formula CsHeCI2N20 [1][2][3]
Molecular Weight 217.05 g/mol [1112]
Monoisotopic Mass 215.9857 Da [2]
Purity (Typical) =97% [4]
Computed LogP (XLogP3) 2.8 [2]
Computed Polar Surface Area 45.9 A2 [2]
Hydrogen Bond Donors 0 [2]
Hydrogen Bond Acceptors 3 [2]

Molecular Structure

The structure, including the IUPAC numbering of the pyridine core, is shown below.

Caption: Structure of 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile.
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Safety and Handling Profile

As a chlorinated heterocyclic compound and a potential irritant, proper laboratory safety
protocols are mandatory when handling this substance. The consensus hazard classification
from supplier Safety Data Sheets (SDS) is summarized below.

Hazard Class Pictogram Code Statement
Acute Toxicity (Oral) GHSO07 (Harmful) H302 Harmful if swallowed
Skin Irritation GHSO07 (Irritant) H315 Causes skin irritation
o ) Causes serious eye
Eye Irritation GHSO07 (Irritant) H319 o
irritation
_ o _ May cause respiratory
Respiratory Irritation GHSO07 (Irritant) H335

irritation

Recommended Handling Procedures

e Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid
inhalation of dust or vapors.

o Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety
goggles.

o Handling: Avoid dust formation. Use only non-sparking tools. Do not eat, drink, or smoke in
the handling area. Wash hands thoroughly after use.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Representative Synthetic Approach

A specific, peer-reviewed synthesis for 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile is not
readily available in public literature, which is common for specialized commercial intermediates.
However, based on established pyridine chemistry found in patent literature for analogous
structures, a plausible and logical synthetic route can be constructed.
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The core principle involves building a substituted pyridinone or dihydroxypyridine ring, followed
by chlorination and subsequent functionalization. The chlorination of hydroxyl groups on a
pyridine ring is a classic transformation, typically achieved with reagents like phosphorus
oxychloride (POCIs) or phosphorus pentachloride (PCls).

Proposed Multi-Step Synthesis Workflow

The following workflow represents a chemically sound, though not experimentally verified,
pathway. The causality behind the steps is as follows:

e Ring Formation: A substituted dihydroxypyridine is formed. This is a common strategy that
builds the core scaffold.

« Chlorination: The hydroxyl groups are converted to chlorides. This is a crucial step that
"activates" the ring for subsequent nucleophilic substitution. Using a strong chlorinating
agent like POCIs is standard practice for this transformation on heterocyclic rings.[5][6]

» Selective Methoxylation: One of the chlorine atoms is selectively replaced by a methoxy
group. The chlorine at the 6-position is generally more activated towards nucleophilic attack
than the one at the 5-position, allowing for regioselective substitution by sodium methoxide.
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Step 1: Ring Formation

Substituted Precursors

Cyclization/
Condensation

\/

2,5-Dihydroxy-4-methylnicotinonitrile
. J

POCIs / Heat
(Converts OH to Cl)

Step 2: Dichlorination

2,5-Dichloro-6-hydroxy-4-methylnicotinonitrile
(Intermediate after first chlorination)

Sodium Methoxide (NaOMe)
(Regioselective SNAr at C6)

Step 3: Selective Methoxylation

2,5-Dichloro-6-methoxy-4-methylnicotinonitrile

(Final Product)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target molecule.
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Analytical Characterization Profile (Predicted)

To assist researchers in confirming the identity of this compound in the absence of published
experimental spectra, this section provides a predicted analytical profile based on its structure.

Predicted *H-NMR Spectroscopy

A proton NMR spectrum is crucial for confirming the presence of the methyl and methoxy
groups. The expected signals in a solvent like CDClIs would be:

e ~4.1 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy group (-
OCHs5). It appears as a singlet because there are no adjacent protons to couple with.

e ~2.5 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group (-
CHs) attached to the pyridine ring at the C4 position. It is also a singlet due to the lack of
adjacent protons.

The absence of any other signals in the aromatic region (typically 6.5-9.0 ppm) is a key
identifying feature, as the pyridine ring is fully substituted.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight.

o Expected M+ Peak: The electron impact (El) or electrospray ionization (ESI) mass spectrum
should show a molecular ion cluster corresponding to the molecular weight of ~217 g/mol .

« |sotopic Pattern: A key feature would be the isotopic pattern from the two chlorine atoms. The
ratio of isotopes 3°Cl (75.8%) and 37Cl (24.2%) will produce a characteristic pattern for the
molecular ion:

o M peak (containing two 3°Cl): Relative intensity of 100%
o M+2 peak (containing one 3°Cl and one 3’Cl): Relative intensity of ~65%

o M+4 peak (containing two 3’Cl): Relative intensity of ~10% This distinctive pattern is a
powerful confirmation of a dichloro-substituted compound.
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Application in Medicinal Chemistry: A Versatile
Building Block

While specific drugs citing this exact starting material are not publicly disclosed, its structure is
emblematic of intermediates used in the synthesis of high-value pharmaceutical targets,
particularly kinase inhibitors. Substituted nicotinonitriles are prevalent scaffolds in this area.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors bind to the ATP pocket of the enzyme. A common strategy is to use a
flat, heterocyclic core (like our pyridine ring) that can form hydrogen bonds with the "hinge"
region of the kinase. The various substituents on the ring are then elaborated to occupy
adjacent hydrophobic pockets and provide selectivity.

The workflow below illustrates this concept, showing how an intermediate like 2,5-Dichloro-6-
methoxy-4-methylnicotinonitrile serves as the central core for building a final, complex
Active Pharmaceutical Ingredient (API). A structurally related compound, Bosutinib (a c-Src/Abl
kinase inhibitor), utilizes a similar dichlorinated aromatic core, demonstrating the industrial
relevance of this molecular pattern.[7]

Amine Reagent A
(for SNAr at C6)

Heterocyclic Core
(e.g., 2,5-Dichloro-6-methoxy-
4-methylnicotinonitrile)

Step 1:
ucleophilic Substitution

Intermediate 1

Step 2:

B A B Cross-Coupling Reaction
(for Suzuki at C5)

Final API
(e.g., Kinase Inhibitor)

Click to download full resolution via product page
Caption: Role of a heterocyclic core in API synthesis.

In this conceptual workflow:
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» First Reaction (SNAr): The more reactive chlorine (likely at C6, activated by the ring nitrogen)
is displaced by a carefully chosen amine, introducing a key side chain.

e Second Reaction (Cross-Coupling): The remaining chlorine at C5 is replaced via a
palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), adding the
final piece of the molecular puzzle.

This step-wise, regioselective functionalization is precisely why intermediates like 2,5-
Dichloro-6-methoxy-4-methylnicotinonitrile are valuable in process chemistry. They provide
a reliable and versatile platform for building molecular complexity in a controlled manner.

Conclusion

2,5-Dichloro-6-methoxy-4-methylnicotinonitrile is a well-defined chemical entity whose
value lies in its potential as a synthetic intermediate. While a comprehensive public dataset on
its experimental properties is sparse, its structural features, predictable reactivity, and similarity
to scaffolds used in active pharmaceutical ingredients mark it as a significant tool for drug
discovery and development professionals. This guide provides a framework for understanding
its core characteristics, handling requirements, and strategic application in the synthesis of
complex molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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